![molecular formula C26H18Br2 B14387583 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene CAS No. 88111-69-7](/img/structure/B14387583.png)
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene is an organic compound with the molecular formula C26H18Br2 It is characterized by the presence of two bromophenyl groups attached to a naphthalene core via ethenyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene typically involves the reaction of 2,7-dibromonaphthalene with 4-bromobenzaldehyde under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde group of 4-bromobenzaldehyde reacts with the phosphonium ylide derived from 2,7-dibromonaphthalene to form the desired product. The reaction is usually carried out in a solvent such as toluene or THF, and the reaction temperature is maintained around 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl linkages can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include fully reduced alkanes.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis(bromomethyl)naphthalene
- 2,7-Dibromonaphthalene
- 4,4’-Dibromobiphenyl
Uniqueness
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Eigenschaften
CAS-Nummer |
88111-69-7 |
|---|---|
Molekularformel |
C26H18Br2 |
Molekulargewicht |
490.2 g/mol |
IUPAC-Name |
2,7-bis[2-(4-bromophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C26H18Br2/c27-25-13-7-19(8-14-25)1-3-21-5-11-23-12-6-22(18-24(23)17-21)4-2-20-9-15-26(28)16-10-20/h1-18H |
InChI-Schlüssel |
PTWQRAWTSOJNTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)C=CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
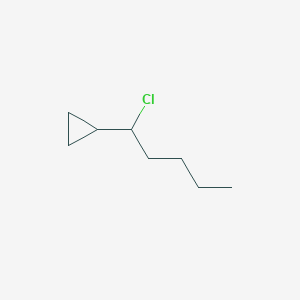
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)
![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
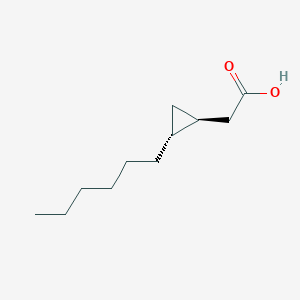
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
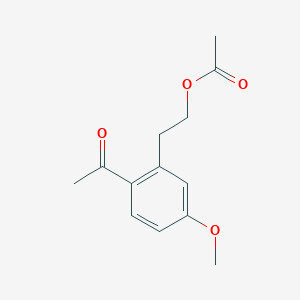

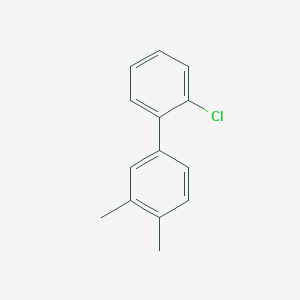
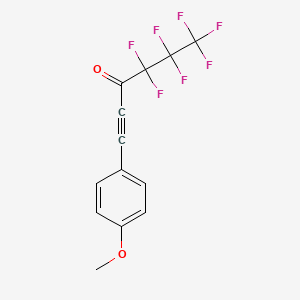


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)
